molecular formula C23H21FN2O3S B6522372 4-[(2-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951568-77-7

4-[(2-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522372
CAS No.: 951568-77-7
M. Wt: 424.5 g/mol
InChI Key: DKMMQYYUFOTBRE-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine trione class, characterized by a 1lambda6,2,4-benzothiadiazine core substituted with a 2-fluorophenylmethyl group at position 4 and a 4-isopropylphenyl group at position 2.

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16(2)17-11-13-19(14-12-17)26-23(27)25(15-18-7-3-4-8-20(18)24)21-9-5-6-10-22(21)30(26,28)29/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMMQYYUFOTBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2-fluorophenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class of compounds. This class has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₂F₁N₃O₃S
  • Molecular Weight : 395.46 g/mol

The presence of the fluorophenyl and isopropyl phenyl groups is significant in influencing its biological activity.

Biological Activity Overview

Research indicates that compounds similar to benzothiadiazines exhibit various biological activities. The specific compound under discussion has been evaluated for its potential in several areas:

1. Anticancer Activity

Several studies have explored the anticancer properties of benzothiadiazine derivatives. For instance:

  • Cytotoxicity Assays : In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that certain derivatives exhibited significant cytotoxic effects. The IC50 values were determined using MTT assays, indicating the concentration required to inhibit cell growth by 50% .
CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa5
Target CompoundMCF-78
Target CompoundHeLa4

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In a disk diffusion assay against various bacterial strains:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis.
  • Results : The compound exhibited varying degrees of inhibition against these pathogens, with notable effectiveness against Bacillus subtilis .
Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus12
Bacillus subtilis20

3. Anti-inflammatory Activity

Benzothiadiazine derivatives are also recognized for their anti-inflammatory properties. Preliminary studies suggest that the target compound may inhibit pro-inflammatory cytokines in cell cultures, although specific data on this compound is limited.

Case Studies

A recent study synthesized a series of benzothiadiazine derivatives and evaluated their biological activities . Among these derivatives, one showed superior activity against both cancer cell lines and bacterial strains compared to others. This highlights the potential for further development of this class of compounds in therapeutic applications.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Activity Relationships (SAR) : Fluorine and isopropyl substituents may optimize steric and electronic profiles for target engagement, but in vitro/in vivo studies are needed to confirm.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the condensation of 2-fluorophenylacetonitrile with 4-isopropylbenzenesulfonamide in the presence of DABCO (5 mol%) in anhydrous dimethylformamide (DMF) at 80°C. The nitrile group undergoes nucleophilic attack by the sulfonamide nitrogen, forming a thioamide intermediate. Subsequent cyclization with sulfur trioxide (generated in situ from chlorosulfonic acid) yields the trione ring. The reaction achieves a 68–72% yield after 12 hours, with purity >95% confirmed by HPLC.

Key Parameters

ParameterValue
CatalystDABCO (5 mol%)
SolventAnhydrous DMF
Temperature80°C
Reaction Time12 hours
Yield68–72%

Advantages and Limitations

This method avoids isolation of intermediates, reducing purification steps. However, the use of chlorosulfonic acid necessitates careful handling, and the reaction is sensitive to moisture, requiring strict anhydrous conditions.

Palladium catalysis enables the introduction of the 4-isopropylphenyl group at the C2 position via Suzuki-Miyaura coupling. This method is critical for ensuring regioselectivity and functional group compatibility.

Coupling Reaction Setup

A preformed benzothiadiazine boronic ester intermediate reacts with 4-isopropylphenyl bromide using dichloro(triphenylphosphine)palladium(II) (3 mol%) as the catalyst. The reaction proceeds in a mixture of toluene and aqueous sodium carbonate (2:1 v/v) at 90°C for 8 hours, achieving 65–70% yield. The boronic ester is prepared by treating the parent benzothiadiazine with bis(pinacolato)diboron under inert atmosphere.

Optimization Insights

  • Higher temperatures (>100°C) lead to decomposition of the boronic ester.

  • Tetrabutylammonium bromide (TBAB) as a phase-transfer agent improves yield by 12%.

Hydrazine-Mediated Cyclization

Cyclization using hydrazine hydrate is a pivotal step for forming the dihydro-2H-benzothiadiazine ring. This method is often paired with palladium catalysis for multi-step syntheses.

Cyclization Protocol

A sulfonamide precursor, synthesized from 2-fluorobenzyl chloride and 4-isopropylbenzenesulfonamide, is treated with hydrazine hydrate (3 equiv) in ethanol at 70°C. The exothermic reaction forms the trione ring within 4 hours, yielding 75–80% of the product. Excess hydrazine ensures complete cyclization but requires quenching with acetic acid to prevent over-reduction.

Side Reactions

  • Prolonged heating (>6 hours) results in ring-opening to form thiadiazole byproducts (∼15% yield loss).

Multi-Step Synthesis via Sulfonamide Intermediates

A modular approach involves synthesizing sulfonamide intermediates before assembling the final structure. This method offers flexibility in introducing substituents.

Intermediate Formation

  • Sulfonylation : 2-Fluorobenzylamine reacts with 4-isopropylbenzenesulfonyl chloride in pyridine at 0°C, yielding N-(2-fluorobenzyl)-4-isopropylbenzenesulfonamide (85% yield).

  • Oxidation : The sulfonamide is oxidized with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the sulfone derivative.

  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) and triethylamine in refluxing acetonitrile induces cyclization to the benzothiadiazine trione (62% yield).

Critical Notes

  • POCl₃ must be freshly distilled to avoid side reactions with moisture.

  • Triethylamine acts as both a base and a scavenger for HCl.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageMajor Limitation
DABCO one-pot68–72>95Minimal purification stepsMoisture-sensitive reagents
Palladium coupling65–7090Regioselective couplingRequires boronic ester synthesis
Hydrazine cyclization75–8088Rapid ring formationByproduct formation
Sulfonamide pathway6285Flexible intermediate modificationMulti-step, time-consuming

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this benzothiadiazine derivative, and how can reaction conditions be standardized to improve yields?

  • Methodological Answer : The synthesis involves three critical steps: (i) formation of the benzothiadiazine core via cyclization of precursors under acidic conditions, (ii) introduction of the 2-fluorophenylmethyl group via nucleophilic substitution or coupling reactions, and (iii) functionalization of the 4-isopropylphenyl moiety through Suzuki-Miyaura cross-coupling . Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 for coupling reagents). Catalytic systems like Pd(PPh₃)₄ enhance efficiency in cross-coupling steps .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic signals: the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons), isopropyl protons (δ 1.2–1.4 ppm), and sulfone groups (δ 3.4–3.6 ppm for S=O) .
  • X-ray Crystallography : Resolve crystal packing and bond angles to validate the 1λ⁶-sulfonamide configuration and dihydro-2H-benzothiadiazine core geometry .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~500–550) and fragmentation patterns .

Q. What preliminary assays are recommended to screen this compound’s biological activity?

  • Methodological Answer :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Activity : Conduct disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for enhanced bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2-fluorophenylmethyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess electronic effects .
  • Isosteric Replacement : Substitute the isopropyl group with tert-butyl or cyclohexyl to evaluate steric influences on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to targets like EGFR or COX-2 .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity findings using both ATP-based luminescence (CellTiter-Glo) and apoptosis markers (Annexin V/PI staining) .
  • Solubility Optimization : Address false negatives by testing compounds in DMSO/PEG-400 mixtures to improve bioavailability .
  • Target Deconvolution : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects in conflicting datasets .

Q. How can computational models predict the compound’s metabolic stability and toxicity profile?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel liability .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., sulfonamide groups) .

Methodological Challenges & Solutions

Q. How should researchers address low yields during the final cyclization step of synthesis?

  • Answer : Optimize solvent polarity (e.g., switch from THF to DMF) and employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 24 hours conventional) . Catalytic additives like p-TsOH may enhance cyclization efficiency .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

  • Answer :

  • DSC/TGA : Measure melting points and thermal stability to identify polymorphs .
  • PXRD : Compare diffraction patterns to reference data for crystalline vs. amorphous forms .
  • Solid-State NMR : Resolve hydrogen-bonding networks affecting solubility .

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